(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-ol is a chiral amino alcohol characterized by its unique stereochemistry and functional groups. Its molecular formula is C9H12ClNO, and it has a molecular weight of 185.65 g/mol. The compound features a secondary amine and a hydroxyl group, making it a versatile building block in organic synthesis and medicinal chemistry. The presence of the chlorophenyl group contributes to its biological activity and potential applications in pharmaceuticals.
The compound exhibits significant biological activity, particularly in the context of neurological disorders. It has been studied for its potential effects on neurotransmitter receptors and enzyme inhibition pathways. The interaction with specific molecular targets allows it to modulate receptor activity, which may lead to therapeutic effects in conditions such as depression or anxiety .
Several synthesis methods have been developed for (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol:
(1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol has diverse applications across various fields:
Research indicates that (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol interacts with various biological targets:
Several compounds share structural similarities with (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Amino-1-phenylpropan-1-ol | C9H13NO | Chiral amino alcohol | Lacks chlorine substituent |
| 3-Amino-3-(4-chlorophenyl)propan-1-ol | C10H12ClNO | Similar structure with different substitution | Different position of amino group |
| (S)-(+)-α-Amino-N-benzylpropan-2-ol | C11H15NO | Contains a benzyl group instead of chlorophenyl | More complex aromatic substitution |